3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with ethyl, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-3-methyl-1H-pyrrole-2-carboxylic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce other halogen atoms into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or similar reagents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- Ethyl 5-methyl-1H-pyrrole-2-carboxylate
Comparison: 3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties such as increased stability or enhanced binding affinity to specific targets.
Properties
CAS No. |
141075-33-4 |
---|---|
Molecular Formula |
C8H10FNO2 |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H10FNO2/c1-3-5-6(9)4(2)10-7(5)8(11)12/h10H,3H2,1-2H3,(H,11,12) |
InChI Key |
OFLGZLSLMBFVFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1F)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.